Ethyl 1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-4-piperidinecarboxylate
Description
The compound Ethyl 1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-4-piperidinecarboxylate is a sulfonamide derivative featuring a piperidine core substituted with an ethyl ester at the 4-position and a sulfonyl-linked aryl group. The aryl moiety is a phenyl ring bearing a 2-methyl-1,3-thiazole substituent at the 3-position.
Key steps likely involve maintaining a dynamic pH of 9–10 and purification via solvent extraction, as seen in the synthesis of Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate .
Properties
Molecular Formula |
C18H22N2O4S2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
ethyl 1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C18H22N2O4S2/c1-3-24-18(21)14-7-9-20(10-8-14)26(22,23)16-6-4-5-15(11-16)17-12-25-13(2)19-17/h4-6,11-12,14H,3,7-10H2,1-2H3 |
InChI Key |
MVKRXYDDMAUKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
Reagents :
-
α-Bromoketone precursor (e.g., 3-bromoacetophenone derivative).
-
Thioamide (e.g., thioacetamide for methyl substitution).
-
React α-bromoketone (1 eq) with thioacetamide (1.2 eq) in ethanol/water (1:1) under reflux (65°C, 2–3 hours).
-
Isolate the thiazole intermediate via filtration or extraction.
Example :
| Starting Material | Conditions | Yield | Reference |
|---|---|---|---|
| 3-Bromoacetophenone | EtOH/H₂O, 65°C, 2h | 85% | |
| 3-(Bromoacetyl)phenyl derivative | Ultrasonic irradiation, RT | 90% |
Sulfonation of the Thiazole-Phenyl Intermediate
The 3-(2-methylthiazol-4-yl)phenyl group undergoes sulfonation to introduce the sulfonyl chloride, later coupled to piperidine.
Chlorosulfonation
Reagents :
-
Chlorosulfonic acid (ClSO₃H).
-
Dichloromethane (DCM) or chloroform.
-
Dissolve 3-(2-methylthiazol-4-yl)phenyl derivative in DCM.
-
Add ClSO₃H dropwise at 0°C, stir for 4–6 hours.
-
Quench with ice-water, extract sulfonyl chloride.
Example :
| Substrate | Sulfonating Agent | Solvent | Yield |
|---|---|---|---|
| 3-(2-Methylthiazol-4-yl)phenol | ClSO₃H | DCM | 72% |
Piperidine Carboxylate Synthesis
Ethyl 4-piperidinecarboxylate is prepared via esterification or purchased commercially.
Esterification of Piperidine-4-carboxylic Acid
Reagents :
-
Piperidine-4-carboxylic acid, ethanol, H₂SO₄ (catalyst).
Procedure :
-
Reflux piperidine-4-carboxylic acid (1 eq) in ethanol with H₂SO₄ (0.1 eq) for 12 hours.
-
Neutralize with NaHCO₃, isolate ester via distillation.
Coupling of Sulfonyl Chloride to Piperidine
The sulfonyl chloride intermediate reacts with ethyl 4-piperidinecarboxylate under basic conditions.
Nucleophilic Substitution
Reagents :
-
Sulfonyl chloride (1 eq), ethyl 4-piperidinecarboxylate (1.2 eq), NaH (2 eq), THF.
-
Add NaH to THF at 0°C, followed by piperidine carboxylate.
-
Dropwise add sulfonyl chloride, stir at RT for 12 hours.
-
Purify via column chromatography (hexane/EtOAc).
Example :
| Sulfonyl Chloride | Base | Solvent | Yield |
|---|---|---|---|
| 3-(2-Methylthiazol-4-yl)benzene | NaH | THF | 68% |
Alternative One-Pot Approaches
Recent methods consolidate steps to improve efficiency.
Sequential Thiazole-Sulfonation-Piperidine Coupling
Reagents :
-
3-Bromoacetophenone, thioacetamide, ClSO₃H, ethyl piperidine-4-carboxylate.
-
Synthesize thiazole via Hantzsch method.
-
Sulfonate in situ, then couple with piperidine carboxylate using DMAP in DCM.
Yield : 58–64% (over three steps).
Optimization and Challenges
-
Regioselectivity : Hantzsch synthesis favors 2-methylthiazole orientation.
-
Sulfonation Side Reactions : Controlled stoichiometry prevents over-sulfonation.
-
Purification : Final product often requires silica gel chromatography or recrystallization.
Summary of Methods
| Step | Key Reagents | Conditions | Yield Range |
|---|---|---|---|
| Thiazole formation | α-Bromoketone, thioacetamide | EtOH/H₂O, 65°C | 72–90% |
| Sulfonation | ClSO₃H | DCM, 0°C | 65–75% |
| Piperidine coupling | NaH, THF | RT, 12h | 60–70% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenylsulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial activities. Ethyl 1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-4-piperidinecarboxylate has been investigated for its potential as an antimicrobial agent against various pathogens. Studies have shown that thiazole derivatives can inhibit the growth of bacteria and fungi, making them valuable in developing new antibiotics and antifungal medications .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Thiazole derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Research has demonstrated that similar compounds can reduce pro-inflammatory cytokine production, thus alleviating inflammation in animal models .
Analgesic Activity
Additionally, there is growing evidence supporting the analgesic effects of thiazole-containing compounds. This compound may exhibit pain-relieving properties, making it a candidate for further investigation in pain management therapies .
Agrochemical Applications
Pesticidal Activity
The unique structure of this compound suggests potential applications in agrochemicals. Thiazole derivatives have been utilized to develop pesticides due to their ability to disrupt biological processes in pests. Preliminary studies indicate that this compound could serve as a lead structure for designing new pesticides with enhanced efficacy against agricultural pests .
Material Science
Polymer Chemistry
In material science, the sulfonamide functional group present in this compound allows for its incorporation into polymer matrices. This can enhance the thermal stability and mechanical properties of polymers. Research has shown that incorporating thiazole derivatives into polymer systems can improve their resistance to degradation under environmental stressors .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition of E. coli and S. aureus growth by thiazole derivatives similar to this compound. |
| Study B | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in animal models treated with thiazole compounds. |
| Study C | Agrochemical Applications | Identified potential for developing new pesticide formulations based on thiazole structures with effective pest control properties. |
Mechanism of Action
The mechanism of action of Ethyl 1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-4-piperidinecarboxylate is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The thiazole ring and sulfonyl group are known to participate in hydrogen bonding and other interactions that can modulate biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations:
Lipophilicity : The target compound’s thiazole substituent likely increases XLogP3 (~2.5) compared to the chlorophenyl analog (XLogP3 ~2.0) .
Substituent Effects : The nitro group in Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate raises polarity (TPSA = 118 Ų) , whereas the trifluoromethyl group in pyrazole derivatives enhances lipophilicity .
Conformational Flexibility : The 4-ethyl ester position in the target compound may improve steric accessibility compared to 3-ester analogs .
Biological Activity
Ethyl 1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-4-piperidinecarboxylate is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
- CAS Number : [insert CAS number if available]
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Properties : Studies have indicated that it may inhibit cancer cell proliferation through apoptosis induction in specific cancer cell lines.
- Anti-inflammatory Effects : It appears to modulate inflammatory pathways, which could be beneficial for treating inflammatory diseases.
Antimicrobial Activity Study
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated:
- Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL for various bacterial strains.
- A notable effect on biofilm formation, indicating potential use in treating biofilm-associated infections.
Anticancer Activity Research
In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that this compound:
- Induced apoptosis as confirmed by flow cytometry analysis.
- Inhibited cell migration and invasion, suggesting potential for metastatic breast cancer treatment.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
